3-(4-Fluorophenyl)pyridine
Overview
Description
3-(4-Fluorophenyl)pyridine is a compound with the CAS Number: 85589-65-7. It has a molecular weight of 173.19 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines described in the literature . For instance, one study reported the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)pyridine is represented by the formula C11H8FN . The InChI key for this compound is UWTPPGDNJIIUBY-UHFFFAOYSA-N .It is stored at a temperature of 2-8°C . The compound appears as an off-white solid .
Scientific Research Applications
Structural Analysis and Molecular Conformation :
- The pyridine ring in certain compounds is nearly coplanar with the fused bicyclic ring system, showcasing intricate molecular geometries and potential applications in molecular engineering (Nie, Ghosh & Huang, 2006).
Fluorescent Sensors and AIE Characteristics :
- Compounds containing heteroatoms and pyridine units exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer, making them useful as fluorescent pH sensors and chemosensors for detecting acidic and basic vapors (Yang et al., 2013).
Drug Discovery and Kinase Inhibition :
- Derivatives of pyridine have shown potent Met kinase inhibition, leading to the development of potential therapeutic agents. These compounds exhibit favorable pharmacokinetic profiles and have entered phase I clinical trials, demonstrating their relevance in drug discovery (Schroeder et al., 2009).
Optoelectronic Materials and Molecular Docking :
- Pyridine derivatives have applications in non-linear optics and as potential inhibitors for specific receptors, indicating their utility in developing optoelectronic materials and drugs. Computational and docking studies underline their stability and reactive properties (Murthy et al., 2017).
Fluorescent Chemosensors for Metal Ions :
- New fluorophores based on pyridine derivatives show high selectivity for Fe3+/Fe2+ cations, indicating their potential as chemosensors for metal ions and applications in bioimaging (Maity et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
Record name | 3-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyridine | |
CAS RN |
85589-65-7 | |
Record name | 3-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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